molecular formula C19H21ClFN3O2 B2967003 1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea CAS No. 942010-83-5

1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea

Cat. No.: B2967003
CAS No.: 942010-83-5
M. Wt: 377.84
InChI Key: DPKXQEADCOMYHR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea is a useful research compound. Its molecular formula is C19H21ClFN3O2 and its molecular weight is 377.84. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Interaction Analysis

The study on the crystal structure of flufenoxuron, a benzoylurea pesticide structurally related to the compound , provides insights into the molecular interactions and architecture of these compounds. The analysis of dihedral angles and hydrogen bonding in the crystal structure offers foundational knowledge for understanding how these compounds interact at the molecular level, which is crucial for designing more effective and targeted applications in various fields, including materials science and drug design (Youngeun Jeon et al., 2014).

Antibacterial and Antifungal Properties

Research into N-alkyl substituted urea derivatives has highlighted their potential as antibacterial and antifungal agents. Specifically, derivatives bearing a morpholine moiety have shown enhanced activities against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests a promising avenue for developing new antimicrobial agents using the core chemical structure of 1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea (Qing-Zhong Zheng et al., 2010).

Photocatalytic Degradation of Pollutants

A study on the simultaneous production of hydrogen and degradation of organic pollutants using titanium dioxide (TiO2) photocatalysts modified with surface components related to the urea derivative demonstrated the compound's potential in environmental remediation. This innovative approach not only degrades pollutants such as 4-chlorophenol and urea but also produces valuable hydrogen, highlighting a dual-function capability that could be applied in waste management and energy production (Jungwon Kim et al., 2012).

Potential Anti-Cancer Agents

The exploration of N,N'-diarylureas as potential anti-cancer agents has revealed their capability to inhibit translation initiation, a critical process in cancer cell proliferation. By activating the eIF2α kinase heme-regulated inhibitor and reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, these compounds show promise in the development of targeted cancer therapies. Optimization of these compounds to improve solubility while preserving biological activity is ongoing, indicating the potential for clinical applications in the future (S. Denoyelle et al., 2012).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2/c20-15-2-1-3-17(12-15)23-19(25)22-13-18(24-8-10-26-11-9-24)14-4-6-16(21)7-5-14/h1-7,12,18H,8-11,13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKXQEADCOMYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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